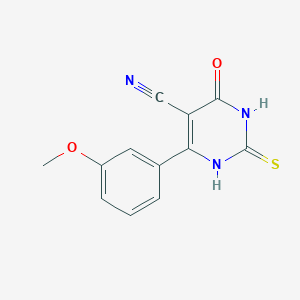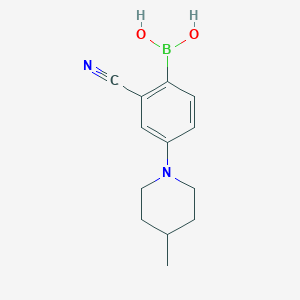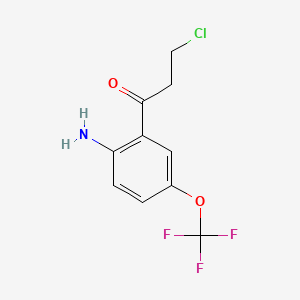![molecular formula C14H13Cl4N B14070928 [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by the introduction of the dimethylamine group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by amination reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new chlorinated aromatic compounds.
Biology: In biological research, it may be used to study the effects of chlorinated compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and the dimethylamine group allows the compound to engage in various binding interactions, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- [2,4,6-Trichlorophenyl]-dimethyl-amine
- [3,5-Dichloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Comparison: Compared to similar compounds, [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific arrangement of chlorine atoms and the presence of the dimethylamine group
Propriétés
Formule moléculaire |
C14H13Cl4N |
|---|---|
Poids moléculaire |
337.1 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-4-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-10(12(16)7-9)11-5-8(15)6-13(17)14(11)18/h3-4,6-7,11H,5H2,1-2H3 |
Clé InChI |
IMDQECFYFUXLTR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)

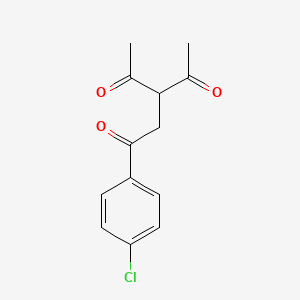
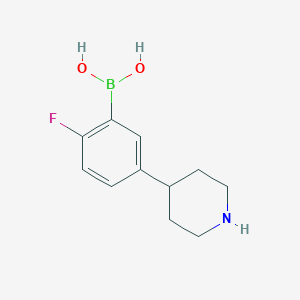
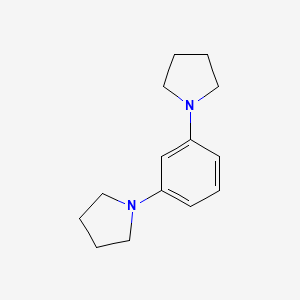
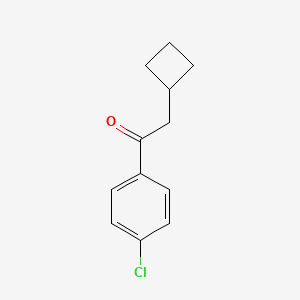
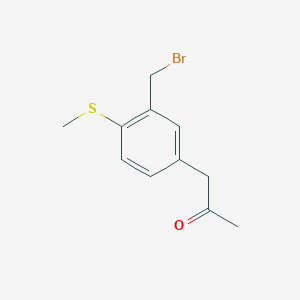

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
